Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazolo[4,3-b]pyridine: Known for its pharmacological properties and used in the synthesis of various bioactive molecules.
Imidazo[4,5-b]pyridine: Exhibits significant biological activity and is used in the development of drugs for various therapeutic areas.
Uniqueness
Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxazole ring and ethyl ester group make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 2-methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-3-14-10(13)7-4-8-9(11-5-7)15-6(2)12-8/h4-5H,3H2,1-2H3 |
InChI Key |
LCLUJIZATPLFLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C1)OC(=N2)C |
Origin of Product |
United States |
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